molecular formula C2HClF2O2 B042455 Chlorodifluoroacetic acid CAS No. 76-04-0

Chlorodifluoroacetic acid

Cat. No.: B042455
CAS No.: 76-04-0
M. Wt: 130.48 g/mol
InChI Key: OAWAZQITIZDJRB-UHFFFAOYSA-N
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Description

Chlorodifluoroacetic acid is an organic compound with the molecular formula C2HClF2O2. It is a derivative of acetic acid where two hydrogen atoms are replaced by fluorine atoms and one by a chlorine atom. This compound is a colorless liquid with a pungent odor and is known for its applications in various fields, including chemical synthesis and industrial processes .

Safety and Hazards

Chlorodifluoroacetic acid is considered hazardous and can cause severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective clothing, and ensuring good ventilation during handling .

Biochemical Analysis

Biochemical Properties

Chlorodifluoroacetic acid plays a significant role in biochemical reactions, particularly in the generation of difluorocarbene. It interacts with various enzymes and proteins, including those involved in the metabolism of halogenated compounds. The compound’s interactions are primarily characterized by its ability to act as a substrate for enzymes that catalyze halogenation and dehalogenation reactions . These interactions are crucial for the synthesis of various biochemical compounds and intermediates.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses and metabolic pathways . Additionally, this compound can impact gene expression by modulating the transcription of specific genes involved in metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound can inhibit or activate enzymes involved in halogenation and dehalogenation reactions, leading to changes in the metabolic flux of halogenated compounds . These interactions can result in alterations in gene expression and the production of specific metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic processes, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where specific dosages lead to significant changes in cellular and metabolic functions. High doses of this compound can result in toxicity, affecting organ function and overall health.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of halogenated compounds. It interacts with enzymes such as halogenases and dehalogenases, which catalyze the addition or removal of halogen atoms from organic molecules . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound are crucial for its biochemical activity and effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and its role in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorodifluoroacetic acid can be synthesized through the reaction of chlorodifluoromethane with carbon monoxide and water in the presence of a catalyst. Another method involves the reaction of chlorodifluoromethane with carbon dioxide and hydrogen fluoride .

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of chlorodifluoroacetyl chloride. This process involves the reaction of chlorodifluoroacetyl chloride with water, resulting in the formation of this compound and hydrochloric acid as a byproduct .

Chemical Reactions Analysis

Types of Reactions: Chlorodifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Difluoroacetic acid: Similar in structure but lacks the chlorine atom.

    Trifluoroacetic acid: Contains three fluorine atoms instead of two fluorine and one chlorine.

    Chlorofluoroacetic acid: Contains one fluorine and one chlorine atom.

Uniqueness: Chlorodifluoroacetic acid is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of fluorine-containing compounds and as a source of difluorocarbene .

Properties

IUPAC Name

2-chloro-2,2-difluoroacetic acid
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InChI

InChI=1S/C2HClF2O2/c3-2(4,5)1(6)7/h(H,6,7)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OAWAZQITIZDJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Cl)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2HClF2O2
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Related CAS

1895-39-2 (hydrochloride salt), 2923-14-0 (silver salt)
Record name Chlorodifluoroacetic acid
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DSSTOX Substance ID

DTXSID8058792
Record name Chlorodifluoroacetic acid
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Molecular Weight

130.48 g/mol
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Physical Description

Clear colorless to light brown liquid; mp = 20 deg C; [Acros Organics MSDS]
Record name Chlorodifluoroacetic acid
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CAS No.

76-04-0
Record name Chlorodifluoroacetic acid
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Record name Chlorodifluoroacetic acid
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Record name Acetic acid, 2-chloro-2,2-difluoro-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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